2-(3,4-Dimethoxyphenyl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine

描述

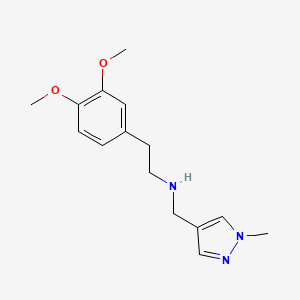

Structure

3D Structure

属性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2/c1-18-11-13(10-17-18)9-16-7-6-12-4-5-14(19-2)15(8-12)20-3/h4-5,8,10-11,16H,6-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERBIGHHZHOEEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CNCCC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(3,4-Dimethoxyphenyl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine, often referred to as a pyrazole derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data and case studies.

Synthesis

The synthesis of this compound involves a multi-step process. The compound can be synthesized through the reaction of 3,4-dimethoxybenzaldehyde with an appropriate pyrazole derivative in the presence of a catalyst. Characterization techniques such as NMR and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains due to their ability to disrupt cell membrane integrity .

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been evaluated for anti-inflammatory activity. Research indicates that certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . This suggests potential therapeutic applications in inflammatory diseases.

Anticancer Potential

The anticancer activity of pyrazole derivatives has also been investigated. Some studies indicate that these compounds can inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives targeting BRAF(V600E) mutations have shown promise in preclinical models .

The mechanisms underlying the biological activities of this compound include:

- Receptor Interaction : Molecular docking studies suggest that this compound may interact with specific receptors involved in inflammatory pathways, potentially inhibiting their activity .

- Enzyme Inhibition : Some pyrazole derivatives have been found to inhibit enzymes such as xanthine oxidase, which is implicated in oxidative stress and inflammation .

- Cell Membrane Disruption : The antimicrobial effects are attributed to the ability of these compounds to disrupt bacterial cell membranes, leading to cell lysis and death .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in various biological contexts:

- Antibacterial Study : A study evaluating the antibacterial activity of a series of pyrazole carboxamides demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of pyrazole derivatives showed a marked reduction in inflammatory markers in vitro and in vivo models .

科学研究应用

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Research indicates that derivatives of pyrazole can exhibit anti-inflammatory, analgesic, and antitumor activities. The specific application of this compound may include:

- Anti-cancer Activity : Studies suggest that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Neuropharmacology

Given the presence of the pyrazole moiety, this compound may interact with neurotransmitter systems. Preliminary studies have shown that similar compounds can modulate serotonin and dopamine receptors, which could lead to applications in treating mood disorders and neurodegenerative diseases.

Agricultural Chemistry

Research into the agricultural applications of pyrazole derivatives indicates potential use as pesticides or herbicides. The compound's ability to affect plant growth regulators could be explored for developing environmentally friendly agrochemicals.

Case Study 1: Anti-Cancer Properties

A study published in the Journal of Medicinal Chemistry explored the anti-cancer effects of various pyrazole derivatives. The findings indicated that compounds with similar structural features to 2-(3,4-Dimethoxyphenyl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The study highlighted the importance of substituent variations on the phenyl ring in enhancing biological activity.

Case Study 2: Neuroprotective Effects

In another research effort documented in Neuropharmacology, a related pyrazole derivative was found to exert neuroprotective effects in models of Parkinson's disease. The compound was shown to reduce oxidative stress markers and improve motor function in animal models, suggesting a promising avenue for further research into neuroprotective agents.

Data Table: Summary of Research Findings

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound belongs to a class of N-substituted ethanamine derivatives with pyrazole and aryl motifs. Below is a detailed comparison with analogous compounds, focusing on structural features, physicochemical properties, and inferred pharmacological implications:

Table 1: Structural and Functional Comparisons

Key Observations

Substituent Effects on Bioactivity: The 3,4-dimethoxyphenyl group in the target compound is associated with psychoactive properties in analogs like 2-Amino-1-(3,4-dimethoxyphenyl)ethanol (a Schedule A controlled substance) . Piperidine-containing analogs (e.g., C₂₇H₃₆N₄O) exhibit increased lipophilicity, which may enhance blood-brain barrier permeability compared to the target compound .

Structural Complexity and Functional Diversity: The sulfonyl-bridged compound (C₂₀H₂₃ClN₄O₂S) diverges pharmacologically, serving as a fluorescent brightener rather than a bioactive amine .

Research Findings and Inferences

- Receptor Binding: The 3,4-dimethoxyphenyl moiety is a hallmark of ligands targeting serotonin (5-HT₂A) and adrenergic receptors. Pyrazole-methylamine derivatives may act as monoamine reuptake inhibitors, though direct evidence for the target compound is lacking .

- Metabolic Stability : Compared to ethyl- or piperidine-substituted analogs, the target compound’s methylpyrazole group may reduce metabolic degradation rates, extending its half-life .

- Toxicity: Limited data exist, but safety sheets for related pyrazole-methylamines (e.g., 1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine) emphasize risks of acute toxicity, necessitating protective handling .

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(3,4-dimethoxyphenyl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine?

- Answer : A common approach involves condensation reactions between 2-(3,4-dimethoxyphenyl)ethylamine and aldehydes under reflux conditions. For example, in anhydrous toluene, refluxing with a substituted aldehyde (e.g., 1-methyl-1H-pyrazole-4-carbaldehyde) for 3 hours forms the imine intermediate, followed by purification via crystallization (ethanol) or chromatography . Alternative routes may use nucleophilic substitution or reductive amination, depending on the pyrazole moiety’s reactivity.

Q. What safety protocols are critical when handling this compound?

- Answer : Due to its acute toxicity (oral, dermal) and potential for severe eye irritation (GHS Category 1), researchers must wear NIOSH/CEN-approved PPE: nitrile gloves, chemical-resistant lab coats, and P95 respirators. Work should occur in fume hoods with HEPA filtration to avoid aerosol inhalation. Emergency measures include rinsing eyes with water for ≥15 minutes and using activated charcoal for accidental ingestion .

Q. How can researchers characterize the compound’s purity and structural integrity?

- Answer : Use a combination of:

- NMR spectroscopy (e.g., Shimadzu Prestige 21) to confirm proton environments (e.g., dimethoxy phenyl peaks at δ 3.7–3.9 ppm, pyrazole CH3 at δ 2.5 ppm).

- Melting point analysis (Thiele tube, paraffin oil) to verify consistency with literature values.

- HPLC-MS (C18 column, acetonitrile/water gradient) to assess purity (>98%) and detect byproducts .

Advanced Research Questions

Q. How does structural modification of the pyrazole or dimethoxyphenyl groups affect biological activity?

- Answer : Substitutions on the pyrazole ring (e.g., halogenation at the 3-position) or altering methoxy groups to ethoxy/fluoro on the phenyl ring can modulate receptor binding. For example, replacing 3,4-dimethoxy with 3,4-difluoro groups may enhance CNS penetration, as seen in analogous 2C-series phenethylamines . SAR studies require in vitro assays (e.g., receptor binding with radiolabeled ligands) and computational modeling (docking studies using AutoDock Vina).

Q. What regulatory considerations apply to this compound in academic research?

- Answer : In the U.S., it may fall under the Controlled Substances Act if structural analogs (e.g., 2C-H, 2C-N) are scheduled. Researchers must consult DEA guidance for analogue statutes (21 U.S.C. § 813). In the EU, REACH compliance requires rigorous documentation of synthesis scale, storage conditions, and disposal protocols to avoid classification as a "new psychoactive substance" (NPS) .

Q. How can conflicting stability data under varying pH/temperature conditions be resolved?

- Answer : Stability studies should use:

- Accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring.

- pH-rate profiling (buffers from pH 1–10) to identify hydrolysis-sensitive regions (e.g., the ethylamine linker). Evidence suggests instability at pH <3 due to protonation-induced cleavage .

Q. What analytical strategies address discrepancies in reported logP values?

- Answer : Use shake-flask method (octanol/water partitioning) with UV detection (λmax ~255 nm) for experimental logP. Computational tools (e.g., ChemAxon, ACD/Labs) often underestimate logP due to the pyrazole’s electron-withdrawing effects. Cross-validate with reversed-phase HPLC retention times using a calibration curve of standards .

Methodological Notes

- Synthesis Optimization : Replace toluene with DMF for higher yields in moisture-sensitive reactions .

- Toxicology Screening : Follow OECD 423 guidelines for acute oral toxicity in rodent models, noting dose-dependent neurobehavioral effects (e.g., tremors at ≥50 mg/kg) .

- Data Reproducibility : Maintain reaction logs with parameters (e.g., reflux time, solvent purity) to mitigate batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。